molecular formula C14H21NO4S2 B2777072 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2034588-42-4

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2777072
CAS No.: 2034588-42-4
M. Wt: 331.45
InChI Key: VRVDSOKIDUNCIV-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This particular compound features a methoxy group attached to a benzenesulfonamide core, with a tetrahydrothiopyran ring system.

Mechanism of Action

Target of Action

Related compounds have been used in the synthesis of lpa1r antagonists , which are involved in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .

Mode of Action

The sulfonamide group in the compound structure suggests a possible nucleophilic attack site , which could be involved in its interaction with its targets.

Biochemical Pathways

Given its potential role as an lpa1r antagonist , it may be involved in lipid signaling pathways. LPA1R is a receptor for lysophosphatidic acid (LPA), a bioactive lipid mediator that regulates a wide range of biological processes, including cell proliferation and differentiation.

Pharmacokinetics

The presence of methoxy and methyl aromatic ethers in the compound due to CH3 symmetric vibration could influence its absorption and distribution.

Result of Action

If it acts as an lpa1r antagonist , it could inhibit LPA-induced proliferation and contraction of normal human lung fibroblasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a methoxybenzene derivative, followed by the introduction of the tetrahydrothiopyran moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and time.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its structural similarity to other sulfonamides, it may have potential antibacterial or antifungal properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-nitroaniline: Known for its use as a photometric reagent.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Used as an intermediate in the synthesis of glyburide.

Uniqueness

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is unique due to its combination of a methoxybenzenesulfonamide core with a tetrahydrothiopyran ring. This structural arrangement may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-18-12-5-3-4-6-13(12)21(16,17)15-11-14(19-2)7-9-20-10-8-14/h3-6,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDSOKIDUNCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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